molecular formula C11H16N2O B6154964 1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine CAS No. 1344144-96-2

1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B6154964
CAS No.: 1344144-96-2
M. Wt: 192.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine is an organic compound with the molecular formula C11H16N2O It is characterized by a cyclobutyl ring attached to a methanamine group, with a methoxypyridinyl substituent on the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a substitution reaction, where a suitable pyridine derivative reacts with the cyclobutyl intermediate.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxypyridinyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The methoxypyridinyl group may play a role in binding to target proteins or enzymes, while the cyclobutyl and methanamine groups contribute to the overall activity and stability of the compound. Detailed studies on the exact molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the cyclobutyl ring.

    1-(6-Methoxypyridin-2-yl)cyclobutanol: Contains a hydroxyl group instead of the methanamine group.

Uniqueness

1-[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine is unique due to the presence of both the cyclobutyl ring and the methanamine group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

1344144-96-2

Molecular Formula

C11H16N2O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.